molecular formula C34H38N4O B10874211 3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Katalognummer: B10874211
Molekulargewicht: 518.7 g/mol
InChI-Schlüssel: KZOLNJOWKRZNED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3311~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound characterized by its unique structural features This compound contains multiple fused ring systems, including a tricyclo[3311~3,7~]decane moiety, a pyrazole ring, and a dibenzo[b,e][1,4]diazepin-1-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Tricyclo[3.3.1.1~3,7~]decane Moiety: This can be achieved through a Diels-Alder reaction followed by hydrogenation.

    Synthesis of the Pyrazole Ring: This often involves the condensation of a hydrazine derivative with a 1,3-diketone.

    Construction of the Dibenzo[b,e][1,4]diazepin-1-one Core: This may involve cyclization reactions starting from appropriate benzene derivatives.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tricyclo[3.3.1.1~3,7~]decane moiety.

    Reduction: Reduction reactions can target the carbonyl group in the dibenzo[b,e][1,4]diazepin-1-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

The compound’s potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of significant interest. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its rigid and stable structure.

Wirkmechanismus

The mechanism by which 3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyladamantane: Shares the adamantane structure but lacks the pyrazole and dibenzo[b,e][1,4]diazepin-1-one moieties.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazole share the pyrazole ring but differ in other structural aspects.

    Dibenzo[b,e][1,4]diazepin-1-one Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 3,3-dimethyl-11-[1-phenyl-3-(tricyclo[331

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Eigenschaften

Molekularformel

C34H38N4O

Molekulargewicht

518.7 g/mol

IUPAC-Name

6-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H38N4O/c1-33(2)18-28-30(29(39)19-33)31(36-27-11-7-6-10-26(27)35-28)25-20-38(24-8-4-3-5-9-24)37-32(25)34-15-21-12-22(16-34)14-23(13-21)17-34/h3-11,20-23,31,35-36H,12-19H2,1-2H3

InChI-Schlüssel

KZOLNJOWKRZNED-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CN(N=C4C56CC7CC(C5)CC(C7)C6)C8=CC=CC=C8)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.